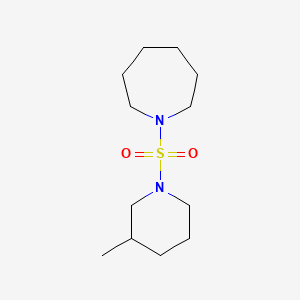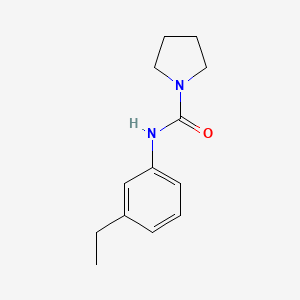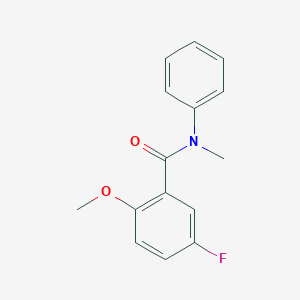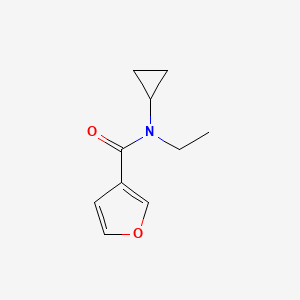![molecular formula C15H17BrN2O B7517188 N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a chemical compound with a molecular formula of C15H17BrN2O. It is commonly referred to as the compound BRD0705 or JQEZ5. This compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide inhibits the activity of BET proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of BET proteins. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
Future Directions
There are several future directions for the research of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. Furthermore, this compound has been shown to have potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Future research could focus on the development of this compound or other BET inhibitors as therapeutic agents for these diseases.
Synthesis Methods
The synthesis method of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-bromobenzyl bromide with 2,5-dimethylpyrrole, which results in the formation of 1-(3-bromophenyl)ethyl-2,5-dimethylpyrrole. This compound is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to form this compound.
Scientific Research Applications
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various cancers. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Another area of research is inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the BET proteins. This compound has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation.
properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-10-7-8-14(18(10)3)15(19)17-11(2)12-5-4-6-13(16)9-12/h4-9,11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGXNHGRIHAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)


![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)

![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)


